Welcome to the BenchChem Online Store!
molecular formula C14H14N2O4S B1209228 Phenazine methosulfate CAS No. 299-11-6

Phenazine methosulfate

Cat. No. B1209228
M. Wt: 306.34 g/mol
InChI Key: RXGJTUSBYWCRBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06362914B1

Procedure details

5-methyl phenazinium methosulfate was prepared by quaternizing 36.0 g (200 mmoles) of phenazine with 25.2 g (200 mmoles) of dimethyl sulfate in 300 ml of nitrobenzene in a 500 ml 3-neck, round-bottom flask. The mixture was gradually heated to 80 degrees Celsius and then held at that temperature for 2 hours. After cooling, the methosulfate salt was filtered off and washed with ethanol for a 53.8% yield.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([N:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[S:15]([O:20]C)([O:18][CH3:19])(=[O:17])=[O:16]>[N+](C1C=CC=CC=1)([O-])=O>[CH3:19][N+:6]1[C:5]2[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=2)[N:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2.[CH3:19][O:18][S:15]([O-:20])(=[O:17])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3N=C12
Step Two
Name
Quantity
25.2 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually heated to 80 degrees Celsius
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the methosulfate salt was filtered off
WASH
Type
WASH
Details
washed with ethanol for a 53.8% yield

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.